RU-32514
Overview
Description
Ru-32514 is a benzodiazepine receptor agonist that has been studied for its potential to partially reverse stress-induced arousal in mice. It is primarily used in the study of neurological disorders and is known for its interaction with gamma-aminobutyric acid receptors .
Preparation Methods
The synthetic routes and reaction conditions for Ru-32514 are not extensively detailed in the available literature.
Chemical Reactions Analysis
Ru-32514 primarily interacts with gamma-aminobutyric acid receptors, and its chemical reactions are centered around this interaction. The compound undergoes various types of reactions, including:
Reduction: Similar to oxidation, reduction reactions involving this compound are not extensively detailed.
Substitution: The compound may undergo substitution reactions, particularly in the context of its interaction with gamma-aminobutyric acid receptors.
Common reagents and conditions used in these reactions are not specified in the available literature. The major products formed from these reactions are typically related to its interaction with gamma-aminobutyric acid receptors .
Scientific Research Applications
Ru-32514 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is used to study the interaction of benzodiazepine receptor agonists with gamma-aminobutyric acid receptors.
Biology: this compound is used in neurological studies to understand its effects on stress-induced arousal and other neurological disorders.
Medicine: The compound is studied for its potential therapeutic applications in treating neurological disorders.
Mechanism of Action
Ru-32514 exerts its effects by acting as an agonist of benzodiazepine receptors. These receptors are part of the gamma-aminobutyric acid receptor complex, which plays a crucial role in regulating neuronal excitability. By binding to these receptors, this compound enhances the inhibitory effects of gamma-aminobutyric acid, leading to a reduction in stress-induced arousal and other related effects .
Comparison with Similar Compounds
Ru-32514 is unique in its specific interaction with benzodiazepine receptors and its ability to partially reverse stress-induced arousal. Similar compounds include other benzodiazepine receptor agonists, such as:
Diazepam: A well-known benzodiazepine used for its anxiolytic, sedative, and muscle relaxant properties.
Lorazepam: Another benzodiazepine with similar effects, commonly used for anxiety and seizure disorders.
Clonazepam: Used primarily for its anticonvulsant properties.
Compared to these compounds, this compound is primarily used in research settings and is not widely used for therapeutic purposes .
Biological Activity
Overview of RU-32514
This compound is a synthetic compound related to the class of selective estrogen receptor modulators (SERMs). It has been studied primarily for its potential applications in treating conditions influenced by estrogen, such as certain types of breast cancer and osteoporosis. The compound's design aims to selectively activate or block estrogen receptors in different tissues, offering therapeutic benefits while minimizing adverse effects.
This compound functions by binding to estrogen receptors (ERs), specifically ERα and ERβ, which are critical in mediating the effects of estrogen in various tissues. The compound exhibits tissue-selective activity, which allows it to act as an agonist in some tissues (e.g., bone) while functioning as an antagonist in others (e.g., breast tissue). This selective action is vital for reducing the risk of estrogen-related side effects, such as promoting tumor growth in hormone-sensitive cancers.
Pharmacological Profile
The pharmacological profile of this compound includes:
- Binding Affinity : The compound demonstrates a high affinity for both ERα and ERβ. Studies indicate that this compound's binding affinity is comparable to other known SERMs.
- Functional Assays : In vitro assays have shown that this compound can stimulate gene expression related to bone growth while inhibiting proliferation in breast cancer cell lines.
Case Studies and Research Findings
Research has highlighted several key findings regarding this compound:
- Bone Health : In animal models, this compound has been shown to increase bone mineral density, suggesting potential use in treating osteoporosis.
- Breast Cancer : In vitro studies indicate that this compound can inhibit the growth of estrogen-dependent breast cancer cells, making it a candidate for further development as a therapeutic agent.
- Cardiovascular Effects : Preliminary research suggests that this compound may have favorable effects on lipid profiles and vascular function, which could be beneficial for cardiovascular health.
Comparative Data Table
Property | This compound | Other SERMs (e.g., Tamoxifen) |
---|---|---|
Binding Affinity | High for ERα/ERβ | Moderate for ERα |
Bone Activity | Agonist | Antagonist |
Breast Cancer Activity | Antagonist | Antagonist |
Cardiovascular Effects | Positive | Variable |
Properties
IUPAC Name |
(5-methoxy-6,7,8,9-tetrahydroimidazo[1,2-a]quinazolin-2-yl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-23-17-13-9-5-6-10-15(13)21-11-14(19-18(21)20-17)16(22)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPXWEKLKULIEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=NC(=CN2C3=C1CCCC3)C(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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